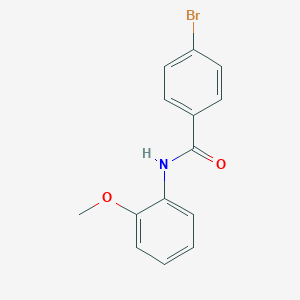

4-bromo-N-(2-methoxyphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO2/c1-18-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDBMELMKKERNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Therapeutic Targets of N-Aryl Benzamides

For Researchers, Scientists, and Drug Development Professionals

Abstract: The N-aryl benzamide scaffold is a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This guide provides an in-depth analysis of the key molecular targets of this compound class, with a primary focus on their well-established role as epigenetic modulators and their emerging significance in the DNA damage response pathway. We will explore the mechanistic underpinnings of their interactions with histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs), supported by structural insights and quantitative data. Furthermore, this document details robust, step-by-step experimental protocols for target validation and efficacy assessment, designed to be both informative and reproducible. Visual frameworks of signaling pathways and experimental workflows are provided to enhance comprehension. The overarching objective is to equip researchers and drug development professionals with a comprehensive understanding of N-aryl benzamides, thereby facilitating the rational design and development of next-generation therapeutics.

The N-Aryl Benzamide Scaffold: A Privileged Structure in Drug Discovery

N-aryl benzamides are a class of organic compounds characterized by a benzamide core linked to an aryl group. This deceptively simple structure has proven to be a "privileged scaffold" in drug discovery, capable of interacting with a diverse array of biological targets through specific modifications. The general structure consists of a zinc-binding group, a linker (the benzamide core), and a cap group that interacts with the enzyme's surface.[1] This modularity allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.

Historically, the therapeutic utility of benzamides has been recognized in various clinical applications.[2] More recently, intensive research has illuminated their profound impact on fundamental cellular processes, particularly in oncology and neurodegenerative diseases.[3][4] This guide will primarily focus on two of the most significant and well-validated target classes for N-aryl benzamides: epigenetic modulators and DNA damage response proteins.

Primary Target Class: Epigenetic Modulators

Epigenetic regulation, the process of altering gene expression without changing the DNA sequence itself, is a critical area of therapeutic intervention. Dysregulation of epigenetic machinery is a hallmark of many cancers and other diseases.[1] N-aryl benzamides have emerged as potent modulators of these processes, primarily through the inhibition of histone deacetylases (HDACs).

Histone Deacetylases (HDACs)

HDACs are a family of enzymes that remove acetyl groups from lysine residues on histones and other proteins.[5] This action typically leads to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[1][6]

Mechanism of Action: N-aryl benzamides, particularly those with a 2-amino substitution on the phenyl ring, function as potent HDAC inhibitors.[1] The primary mechanism involves the chelation of the zinc ion (Zn²⁺) located at the active site of class I HDAC enzymes (HDAC1, 2, and 3) by the zinc-binding group of the benzamide.[1][5][7] This interaction blocks the catalytic activity of the enzyme, leading to the following downstream effects:

-

Histone Hyperacetylation: Inhibition of HDACs results in the accumulation of acetylated histones.[1]

-

Chromatin Remodeling: This hyperacetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure.

-

Gene Reactivation: The open chromatin allows for the transcription of previously silenced genes, including critical tumor suppressor genes like p21 (also known as WAF1/Cip1).[1]

-

Cellular Outcomes: The re-expression of these genes induces cell cycle arrest (often at the G1 or G2/M phase), cellular differentiation, and apoptosis (programmed cell death).[1][6]

Diagram: Mechanism of HDAC Inhibition by N-Aryl Benzamides

Caption: N-aryl benzamides inhibit HDACs, leading to histone hyperacetylation and the re-expression of tumor suppressor genes, ultimately causing cancer cell apoptosis.

Table 1: Representative N-Aryl Benzamide HDAC Inhibitors and their Potency

| Compound | Target(s) | IC₅₀ Values | Therapeutic Area |

| Entinostat (MS-275) | Class I HDACs (HDAC1, 3) | HDAC1: 41 nM, HDAC3: 46 nM[8] | Oncology |

| Mocetinostat | Class I HDACs | Potent against HDAC1, 2, 3[6] | Oncology |

| (S)-17b | Class I HDACs | Potent against HDAC1[7] | Myelodysplastic Syndrome[7] |

| NA | Class I HDACs | HDAC1: 95.2 nM, HDAC2: 260.7 nM, HDAC3: 255.7 nM[8] | Oncology (Solid Tumors)[8] |

Experimental Protocol: In Vitro HDAC Activity Assay

This protocol provides a framework for quantifying the inhibitory potential of N-aryl benzamides on HDAC enzymes using a commercially available luminescent assay kit.

-

Objective: To determine the IC₅₀ value of a test compound against a specific HDAC isoform.

-

Principle: The assay measures the activity of HDAC through a coupled-enzyme system. HDAC deacetylates a substrate, making it susceptible to a developer enzyme that releases a luminescent signal. The signal intensity is inversely proportional to HDAC activity.

-

Methodology:

-

Reagent Preparation:

-

Reconstitute the lyophilized HDAC enzyme (e.g., HDAC1, 2, or 3) in the provided buffer to the desired concentration.

-

Prepare a serial dilution of the N-aryl benzamide test compound in DMSO, followed by a final dilution in assay buffer. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

-

Prepare the HDAC substrate and developer reagent according to the manufacturer's instructions.

-

-

Assay Procedure:

-

Add 10 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of a white, opaque 96-well plate.

-

Add 20 µL of the prepared HDAC enzyme solution to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 20 µL of the HDAC substrate to each well.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and generate the luminescent signal by adding 50 µL of the developer reagent.

-

Incubate for 20 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Subtract background luminescence (wells with no enzyme).

-

Normalize the data to the vehicle control (100% activity) and a potent inhibitor control (0% activity).

-

Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

-

-

Sirtuins (Class III HDACs)

Sirtuins are a distinct class of NAD⁺-dependent deacetylases that play crucial roles in metabolism, aging, and neurodegeneration.[3][9] While structurally different from classical zinc-dependent HDACs, some benzamide derivatives have been developed as sirtuin modulators.[10][11] Specifically, 3-(N-arylsulfamoyl)benzamides have been identified as inhibitors of SIRT2, showing neuroprotective effects in models of Parkinson's and Huntington's disease.[3][4] This highlights the scaffold's versatility in targeting different classes of deacetylases.

Emerging Target Class: DNA Damage Response (DDR)

The N-aryl benzamide scaffold is also a key pharmacophore for inhibitors of Poly(ADP-ribose) Polymerases (PARPs), critical enzymes in the DNA damage response (DDR) pathway.

Poly(ADP-ribose) Polymerases (PARPs)

PARPs, particularly PARP1, are enzymes that detect single-strand DNA breaks (SSBs) and recruit other DNA repair proteins.[12] Inhibition of PARP is a powerful anti-cancer strategy, especially in tumors with pre-existing defects in DNA repair, such as those with BRCA1/2 mutations. This concept is known as "synthetic lethality."

Mechanism of Action: The benzamide moiety is a foundational component in many PARP inhibitors, including the clinically approved drug Olaparib.[12] These inhibitors act by binding to the NAD⁺ binding pocket of the PARP enzyme, preventing it from catalyzing the formation of poly(ADP-ribose) chains. This has two major consequences:

-

Inhibition of SSB Repair: PARP can no longer signal the presence of SSBs, leading to their accumulation.

-

PARP Trapping: The inhibitor "traps" the PARP enzyme on the DNA, creating a cytotoxic lesion that is more difficult to repair.

When the cell enters replication, these unrepaired SSBs are converted into highly toxic double-strand breaks (DSBs). In healthy cells, DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR genes (like BRCA1/2), these DSBs cannot be repaired, leading to genomic instability and cell death.

Diagram: PARP Inhibition and Synthetic Lethality

Caption: In BRCA-mutant cancers, PARP inhibition by N-aryl benzamides prevents SSB repair, leading to lethal DSBs and selective cancer cell death.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of N-aryl benzamides, a downstream consequence of targeting enzymes like HDACs or PARPs.

-

Objective: To determine the concentration of a compound that reduces cell viability by 50% (GI₅₀ or IC₅₀).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.

-

Methodology:

-

Cell Culture:

-

Seed cancer cells (e.g., MCF-7, A2780) in a 96-well flat-bottom plate at an appropriate density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the N-aryl benzamide test compound in the appropriate cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control.

-

Incubate for 48-72 hours. The duration should be sufficient to observe the compound's effect on cell proliferation and survival.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 20 µL of the MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the GI₅₀/IC₅₀ value.

-

-

Other Notable Therapeutic Targets

The versatility of the N-aryl benzamide scaffold extends beyond HDACs and PARPs. Various derivatives have been investigated for their activity against a range of other targets, including:

-

Tubulin: Certain N-benzylbenzamide derivatives have been designed as tubulin polymerization inhibitors, binding to the colchicine site and exhibiting potent anti-vascular and antitumor activities.[13]

-

NF-κB: N-substituted benzamides can inhibit the activation of the transcription factor NF-κB, which is involved in inflammation and cell survival.[2][14] This suggests potential applications as anti-inflammatory agents.[14]

-

Butyrylcholinesterase (BChE): Novel N-benzyl benzamide scaffolds have shown selective, sub-nanomolar inhibition of BChE, presenting a potential therapeutic strategy for Alzheimer's disease.[15]

-

Aromatase: Some 1-(4-(benzamido)phenyl)-3-arylurea derivatives have been investigated as potential aromatase inhibitors for breast cancer therapy.[16]

Framework for Target Identification and Validation

The successful development of a novel N-aryl benzamide therapeutic relies on a systematic process of target identification and validation.

Diagram: A General Workflow for Target Validation

Caption: A streamlined workflow from initial hypothesis to a go/no-go decision for the clinical development of a new therapeutic agent.

Conclusion and Future Perspectives

The N-aryl benzamide scaffold has unequivocally demonstrated its value in therapeutic development, yielding potent inhibitors for critical targets in oncology and beyond. The well-established success of HDAC and PARP inhibitors validates the scaffold's utility, while ongoing research continues to uncover new biological targets and therapeutic applications. Future efforts will likely focus on developing next-generation inhibitors with improved isoform selectivity, dual-targeting capabilities (e.g., combined HDAC and PARP inhibition), and optimized pharmacokinetic profiles to overcome drug resistance and enhance patient outcomes. The continued exploration of this privileged chemical structure promises to deliver novel and effective medicines for a range of unmet medical needs.

References

-

Wagner, F. F., et al. (2021). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Kim, Y., et al. (2012). 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). PMC. Retrieved from [Link]

-

Kim, Y., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). PubMed. Retrieved from [Link]

-

Pokorna, I., et al. (2016). Substituted 2-hydroxy-N-(arylalkyl)benzamide sensitizes cancer cells to metabolic stress by disrupting actin cytoskeleton and inhibiting autophagic flux. PubMed. Retrieved from [Link]

-

Pero, R. W., et al. (1998). Multiple mechanisms of action of the benzamides and nicotinamides as sensitizers of radiotherapy: opportunities for drug design. PubMed. Retrieved from [Link]

-

Liberg, D., et al. (1999). N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. PMC. Retrieved from [Link]

-

Bondar, D., et al. (2023). Hydroxamic Acids as PARP-1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones. ResearchGate. Retrieved from [Link]

-

Schulz, J., et al. (n.d.). and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. RWTH Publications. Retrieved from [Link]

- Griffin, R., et al. (n.d.). Benzamide analogues as parp dna repair enzyme inhibitors. Google Patents.

-

Wang, Y., et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Taylor & Francis Online. Retrieved from [Link]

-

Alcaraz, N., et al. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors. ResearchGate. Retrieved from [Link]

-

Zhang, L., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry. Retrieved from [Link]

- Discovery of a new class of histone deacetylase inhibitors with a novel zinc binding group. (2015). [Source not further specified].

-

Sahn, J., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]

- Disch, H., et al. (n.d.). N-phenyl benzamide derivatives as sirtuin modulators. Google Patents.

-

Pero, R. W., et al. (1999). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. PubMed. Retrieved from [Link]

-

Kumar, A., et al. (2024). Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Publishing. Retrieved from [Link]

-

Shen, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. Retrieved from [Link]

-

Galietta, G., et al. (2022). Sirtuin modulators: past, present, and future perspectives. PMC. Retrieved from [Link]

-

Zuccarello, E., et al. (2025). Novel N-(Pyridin-3-yl)benzamide Derivatives as Histone Acyl Transferase Positive Modulators. ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Wang, Y., et al. (2012). Discovery of novel 2-N-aryl-substituted benzenesulfonamidoacetamides: orally bioavailable tubulin polymerization inhibitors with marked antitumor activities. PubMed. Retrieved from [Link]

-

Al-Suhaimi, K. M. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Retrieved from [Link]

-

Reddy, G. M., et al. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. MDPI. Retrieved from [Link]

-

Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. PubMed. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor [frontiersin.org]

- 9. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2006094236A1 - N-phenyl benzamide derivatives as sirtuin modulators - Google Patents [patents.google.com]

- 11. Sirtuin modulator 2 | Sirtuin | TargetMol [targetmol.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02882A [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Derivatives of 4-bromo-N-(2-methoxyphenyl)benzamide

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural backbone of a multitude of biologically active compounds.[1] Its prevalence in top-selling pharmaceuticals underscores its importance as a privileged scaffold in drug design and development. The unique ability of the amide bond to participate in hydrogen bonding interactions allows for specific and strong binding to biological targets.[2] This guide focuses on a specific, yet versatile, member of this class: 4-bromo-N-(2-methoxyphenyl)benzamide . The strategic placement of a bromine atom on one phenyl ring and a methoxy group on the other provides a template for a diverse array of derivatives with potential therapeutic applications. The bromo-substituent offers a handle for further synthetic modifications, such as cross-coupling reactions, while the methoxy-substituted phenyl ring influences the molecule's conformation and binding properties. This document will provide a comprehensive overview of the synthesis of the core molecule and its derivatives, their characterization, and a discussion of their potential as therapeutic agents.

Core Synthesis Strategy: A Two-Step Approach to this compound

The most direct and widely employed method for the synthesis of this compound involves a two-step process. The first step is the activation of 4-bromobenzoic acid to its more reactive acid chloride derivative. The second step is the coupling of this acid chloride with 2-methoxyaniline, a classic example of the Schotten-Baumann reaction.[1][3]

Step 1: Synthesis of 4-Bromobenzoyl Chloride

The conversion of a carboxylic acid to an acid chloride is a crucial activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed.

Experimental Protocol:

-

To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromobenzoic acid (1.0 eq).

-

Under a fume hood, add an excess of thionyl chloride (2.0-3.0 eq). Anhydrous dichloromethane can be used as a solvent.

-

Add a catalytic amount (a few drops) of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 79°C for neat thionyl chloride) and maintain for 1-3 hours, or until the evolution of gas ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude 4-bromobenzoyl chloride can be purified by vacuum distillation.

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02 | Starting Material |

| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent |

| N,N-Dimethylformamide | C₃H₇NO | 73.09 | Catalyst |

| 4-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | Intermediate |

Step 2: Synthesis of this compound

The Schotten-Baumann reaction provides a robust method for forming the amide bond between 4-bromobenzoyl chloride and 2-methoxyaniline. The presence of a base is critical to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the amine, rendering it non-nucleophilic.

Experimental Protocol (Adapted from a similar synthesis):

-

In a suitable reaction flask, dissolve 2-methoxyaniline (1.1 eq) in a suitable solvent such as acetone or dichloromethane.

-

Add a base, such as pyridine (1.2 eq) or an aqueous solution of sodium hydroxide.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add a solution of 4-bromobenzoyl chloride (1.0 eq) in the same solvent to the cooled amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction can be monitored by TLC).

-

Upon completion, if a precipitate has formed, it can be collected by vacuum filtration and washed with cold water.

-

If no precipitate forms, the reaction mixture should be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are then washed with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Bromobenzoyl Chloride | C₇H₄BrClO | 219.46 | Acylating Agent |

| 2-Methoxyaniline | C₇H₉NO | 123.15 | Amine Nucleophile |

| Pyridine (or NaOH) | C₅H₅N | 79.10 | Base |

| This compound | C₁₄H₁₂BrNO₂ | 322.16 | Final Product |

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are predicted spectroscopic data based on the structure of this compound and data from analogous compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | Broad Singlet | 1H | N-H |

| ~7.8 - 8.0 | Doublet | 2H | Aromatic (H-2', H-6') |

| ~7.6 - 7.8 | Doublet | 2H | Aromatic (H-3', H-5') |

| ~8.2 - 8.4 | Doublet | 1H | Aromatic (H-6) |

| ~6.9 - 7.1 | Multiplet | 3H | Aromatic (H-3, H-4, H-5) |

| ~3.9 | Singlet | 3H | -OCH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Carbonyl (C=O) |

| ~148 | Aromatic (C-2) |

| ~127 | Aromatic (C-1) |

| ~134 | Aromatic (C-1') |

| ~132 | Aromatic (C-3', C-5') |

| ~129 | Aromatic (C-2', C-6') |

| ~127 | Aromatic (C-4') |

| ~123 | Aromatic (C-6) |

| ~121 | Aromatic (C-4) |

| ~119 | Aromatic (C-5) |

| ~110 | Aromatic (C-3) |

| ~56 | -OCH₃ |

Predicted IR Data (KBr, cm⁻¹):

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 | N-H Stretch |

| ~3050 | Aromatic C-H Stretch |

| ~1650 | C=O Stretch (Amide I) |

| ~1530 | N-H Bend (Amide II) |

| ~1240 | Asymmetric C-O-C Stretch |

| ~1030 | Symmetric C-O-C Stretch |

| ~1010 | C-Br Stretch |

Mass Spectrometry (MS): The expected molecular ion peak in the mass spectrum would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). For the protonated molecule [M+H]⁺, peaks would be expected at m/z 322 and 324.

Derivatives and Their Therapeutic Potential: A Structure-Activity Relationship (SAR) Perspective

The this compound scaffold is a versatile platform for generating a library of derivatives with diverse biological activities. The following sections explore some of the therapeutic areas where such derivatives have shown promise.

As Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibitors

A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been synthesized and evaluated as novel FGFR1 inhibitors for the treatment of non-small cell lung cancer.[4][5] One of the most promising compounds from this series demonstrated significant inhibitory activity against multiple cancer cell lines with FGFR1 amplification.[4] Molecular docking studies revealed that these compounds bind to the ATP-binding pocket of FGFR1, forming key hydrogen bond interactions.[4]

As Cholinesterase Inhibitors

Benzamide and picolinamide derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease.[2][6][7] Structure-activity relationship studies have shown that the position of substituents on the N-phenyl ring significantly influences the inhibitory activity and selectivity.[6] For instance, para-substituted derivatives often exhibit more potent inhibition of AChE compared to their meta- or ortho-substituted counterparts.[6]

Table of SAR Insights for Cholinesterase Inhibition:

| Structural Feature | Observation | Reference |

| Position of Substituent on N-aryl ring | Para-substitution generally leads to higher AChE inhibitory activity and selectivity. | [6] |

| Nature of the Amide | Picolinamide derivatives (nitrogen in the benzoyl ring) can be more potent than benzamide derivatives. | [6] |

| Binding Mode | Potent inhibitors often exhibit a mixed-type inhibition, binding to both the catalytic and peripheral sites of AChE. | [6] |

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the synthesis, characterization, and therapeutic potential of this compound and its derivatives. The straightforward and robust synthetic route, coupled with the vast potential for chemical diversification, makes this scaffold highly attractive for drug discovery programs. The demonstrated activity of related compounds as FGFR1 and cholinesterase inhibitors highlights the promise of this chemical space. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives, exploring various substituents on both aromatic rings to further elucidate the structure-activity relationships for different biological targets. Such studies will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

-

Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. [Link]

-

Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. [Link]

-

Koca, M., et al. (2023). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 28(19), 6965. [Link]

-

Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

-

Bollini, M., et al. (2011). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 54(24), 8543-8583. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. [Link]

-

Li, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

Sources

- 1. New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 4-bromo-N-(2-methoxyphenyl)benzamide Binding: A Technical Guide

Executive Summary

This technical guide details the computational modeling workflow for 4-bromo-N-(2-methoxyphenyl)benzamide , a halogenated benzamide derivative. Based on the privileged scaffold status of benzamides, this protocol focuses on the Sigma-1 Receptor (Sig-1R) as the primary biological target.[1]

Benzamides are canonical ligands for Sig-1R, a chaperone protein implicated in neuroprotection and neurodegenerative diseases.[1] The presence of the 4-bromo substituent introduces a critical electronic feature—the

This guide moves beyond generic docking to implement a Quantum Mechanics/Molecular Mechanics (QM/MM) informed workflow. It addresses the specific challenge of modeling anisotropic charge distributions on halogens to ensure high-fidelity binding mode prediction.

Phase 1: Ligand Preparation & Conformational Analysis

Standard force fields often treat halogens as uniformly negative spheres. However, the 4-bromo group on the benzoyl ring exhibits a "sigma-hole"—a localized region of positive electrostatic potential opposite the C-Br bond. Neglecting this leads to false-negative binding results.

Quantum Mechanical Parameterization

To accurately model the this compound, we must derive electrostatic potential (ESP) charges that capture the anisotropy of the bromine atom.

-

Protocol:

-

Structure Generation: Generate 3D coordinates from SMILES.

-

Geometry Optimization: Perform DFT optimization using B3LYP/6-31G * theory level.

-

ESP Calculation: Calculate electrostatic potential surfaces.

-

Charge Fitting: Fit RESP (Restrained Electrostatic Potential) charges to the optimized geometry. This assigns a partial positive charge to the tip of the Bromine atom (the

-hole), enabling it to act as a Lewis acid against backbone carbonyls or side-chain carboxylates.

-

Conformational Search

The amide linker introduces rotational flexibility. We must identify the global energy minimum to avoid high-energy penalties during docking.

-

Method: Monte Carlo Multiple Minimum (MCMM) search.

-

Force Field: OPLS4 (Optimized Potentials for Liquid Simulations), which includes specific parameters for halogen bonding.

-

Solvent Model: Implicit water (PBF or GB/SA) to mimic aqueous biological conditions.

Phase 2: Target Selection & System Preparation

Target Identification: Sigma-1 Receptor

The Sigma-1 receptor is the most authoritative target for N-substituted benzamides.

-

Primary Template: PDB ID: 5HK1 (Crystal structure of human Sigma-1 receptor with PD144418).

-

Resolution: 2.51 Å.

-

Rationale: This structure captures the receptor in a ligand-bound state, revealing the critical "hydrophobic tunnel" and the Glu172 anchoring point essential for benzamide recognition.

Protein Preparation Workflow

Raw PDB files contain crystallographic artifacts that must be corrected.

| Step | Action | Mechanistic Reason |

| Pre-processing | Remove solvent/co-factors | Isolate the apo-receptor pocket. |

| Bond Order | Assign bond orders & CCD | Corrects connectivity for heteroatoms. |

| H-Bond Optimization | Sample orientation of Asn/Gln/His | Maximizes H-bond networks (e.g., His154). |

| Restrained Minimization | RMSD cutoff 0.30 Å | Relieves steric clashes without distorting the crystal lattice. |

Phase 3: Molecular Docking (The Core Workflow)

We utilize an Induced Fit Docking (IFD) approach. The Sig-1R binding pocket is highly plastic; rigid receptor docking often fails to accommodate bulky substitutions like the 2-methoxy group on the aniline ring.

Grid Generation

-

Center: Defined by the centroid of the co-crystallized ligand (PD144418) in 5HK1.

-

Box Size: 20 Å x 20 Å x 20 Å (sufficient to cover the Glu172 anchor and the hydrophobic vestibule).

-

Constraints: A hydrogen bond constraint is applied to Glu172 (OE1/OE2) . Benzamides must protonate the amine or form a hydrogen bond here to bind; enforcing this filter eliminates false positives.

Docking Algorithm

-

Software Logic: Glide XP (Extra Precision) or AutoDock Vina (with halogen weights).

-

Scoring Function: Emphasis on lipophilic terms and electrostatic clamping.

-

Halogen Bonding: The scoring function must reward the alignment of the Br

-hole with nucleophilic residues (e.g., backbone carbonyl of Tyr103 or side chain of Asp126).

Workflow Visualization

The following diagram illustrates the critical path from ligand construction to binding pose selection.

Caption: Figure 1. Integrated QM/MM docking workflow ensuring accurate representation of halogen electrostatics and receptor flexibility.

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the temporal stability of the halogen bond and the hydrophobic packing of the 2-methoxy group.

System Setup

-

Force Field: CHARMM36m or OPLS4 (crucial for accurate halogen parameters).

-

Solvation: TIP3P water box (cubic, 10 Å buffer).

-

Neutralization: Add Na+/Cl- ions to 0.15 M physiological concentration.

Simulation Protocol

-

Minimization: Steepest descent (5000 steps) to relax solvent clashes.

-

NVT Equilibration: 1 ns at 300 K (thermostat: Nose-Hoover).

-

NPT Equilibration: 1 ns at 1 bar (barostat: Berendsen).

-

Production Run: 100 ns.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Ligand stability < 2.0 Å indicates a stable pose.

-

Interaction Fraction: Monitor the persistence of the Glu172 H-bond. It should exist for >80% of the simulation time.

-

Halogen Bond Distance: Monitor distance between Br and Acceptor (e.g., Tyr103 O). Criteria: Distance < 3.5 Å and Angle C-Br···O

160-180°.

Phase 5: Predicted Binding Mode & Interaction Map

Based on structural homology with known benzamide/Sig-1R complexes, the predicted binding mode involves a "head-to-tail" orientation.

Key Interactions

-

The Anchor: The amide nitrogen forms a hydrogen bond with Glu172 .

-

The Hydrophobic Pocket: The 2-methoxyphenyl ring sits in the hydrophobic vestibule formed by Val162, Leu105, and Tyr103 .

-

The Halogen Bond: The 4-bromo group on the benzoyl ring is positioned to interact with the backbone carbonyl of Tyr103 or the sidechain of Asp126 , driven by the sigma-hole.

Caption: Figure 2.[2] Interaction map highlighting the critical anchor (Glu172) and the specific halogen bonding capability of the 4-bromo substituent.

References

-

Schmidt, H. R., et al. (2016). Crystal structure of the human sigma-1 receptor. Nature, 532(7600), 527–530. [Link]

-

Politzer, P., et al. (2013). Halogen bonding: the role of the

-hole. Accounts of Chemical Research, 46(2), 538–549. [Link] -

Harder, E., et al. (2016). OPLS3: A Force Field Providing Broad Coverage of Drug-like Small Molecules and Proteins. Journal of Chemical Theory and Computation, 12(1), 281–296. [Link]

-

Gómez-Murcia, V., et al. (2019). Elucidating the Binding Mode of Sigma-1 Receptor Ligands: A Molecular Dynamics Study. International Journal of Molecular Sciences, 20(23), 5988. [Link]

-

UniProt Consortium. Sigma-1 receptor (UniProtKB - Q99720). [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Framework for Evaluating "4-bromo-N-(2-methoxyphenyl)benzamide" in Kinase Assays

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to evaluate the potential kinase inhibitory activity of the compound "4-bromo-N-(2-methoxyphenyl)benzamide". As this molecule is not a widely characterized kinase inhibitor, this guide emphasizes establishing a robust methodology for initial screening, potency determination (IC₅₀), and data interpretation. The protocols herein are centered around the versatile and sensitive ADP-Glo™ Kinase Assay, a luminescent-based system suitable for a broad range of kinases.[1][2] We detail critical preliminary steps, including compound solubility assessment, and provide step-by-step instructions for conducting primary screens and dose-response experiments. This guide is designed to be an adaptable resource, enabling investigators to rigorously assess the compound's potential as a novel kinase modulator.

Introduction: The Rationale for Kinase Inhibitor Screening

Protein kinases are a vast and critical class of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[3][4] The identification of novel small molecules that can selectively modulate kinase activity is a cornerstone of therapeutic development.[3]

The compound, this compound, belongs to the benzamide class of molecules. While various benzamide derivatives have been explored for diverse biological activities, the specific potential of this compound as a kinase inhibitor is not well-established in public literature.[5][6][7] Therefore, the initial evaluation of such a compound requires a systematic and well-controlled approach.[3]

This guide provides the scientific logic and detailed protocols for such an evaluation. The primary objective is to determine if this compound can inhibit the activity of a chosen kinase and to quantify its potency. The workflow is designed to be self-validating through the inclusion of rigorous controls, ensuring that the data generated is both reliable and interpretable. For this purpose, we will use the ADP-Glo™ Kinase Assay as our model platform due to its high sensitivity, broad dynamic range, and applicability to nearly any kinase, including those with low activity or high ATP requirements.[2][8]

Foundational Steps: Compound Management and Solubility

Before commencing any biochemical assay, it is critical to properly handle and characterize the test compound. Erroneous results often stem from poor compound solubility, leading to artifacts, false positives, or underestimated potency.[9][10]

Causality: Why Solubility is Critical

Poor aqueous solubility can cause a compound to precipitate out of the assay buffer.[9] This not only reduces the effective concentration of the compound in the assay, leading to an inaccurate IC₅₀ value, but the resulting aggregates can also interfere with the assay signal or cause non-specific inhibition.[8][10] Therefore, determining the kinetic solubility in the specific assay buffer is a mandatory preliminary step.[11][12]

Protocol: Kinetic Solubility Assessment (Turbidimetric Method)

This protocol provides a rapid way to estimate the solubility of your compound.[12][13]

-

Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).

-

Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to generate a range of concentrations (e.g., 10 mM down to ~5 µM).

-

Dilution into Assay Buffer: Transfer a small volume (e.g., 2 µL) from each DMSO dilution into a new 96-well plate containing the kinase assay buffer (e.g., 98 µL) to achieve a final DMSO concentration of 2%.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Measurement: Read the absorbance at a wavelength of 620-750 nm using a plate reader. A significant increase in absorbance indicates the formation of precipitate.

-

Determination: The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit. All subsequent kinase assays should be performed at concentrations below this limit.

| Parameter | Recommendation | Rationale |

| Compound Stock Solvent | 100% DMSO | High dissolving power for many organic molecules. |

| Final DMSO in Assay | ≤ 2% (ideally ≤ 1%) | Minimizes solvent effects on kinase activity.[8] |

| Solubility Test Method | Kinetic (Turbidimetric) | High-throughput and suitable for early discovery.[9][13] |

Experimental Workflow for Kinase Inhibition Profiling

The process of evaluating a novel compound follows a logical progression from a simple "yes/no" question of inhibition to a quantitative assessment of potency.

Caption: Workflow for kinase inhibitor characterization.

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Assay is a two-step luminescent assay that measures the amount of ADP produced in a kinase reaction.[14] The amount of ADP is directly proportional to the kinase activity.

-

Kinase Reaction: The kinase uses ATP to phosphorylate a substrate, producing ADP. Inhibitors will reduce the amount of ADP produced.

-

ADP-Glo™ Reagent Addition: This reagent is added to stop the kinase reaction and deplete all remaining ATP.

-

Kinase Detection Reagent Addition: This reagent converts the ADP back into ATP and provides luciferase/luciferin to produce a light signal proportional to the amount of ADP generated in the initial reaction.[14][15]

Caption: Principle of the ADP-Glo™ Kinase Assay.

Detailed Experimental Protocols

These protocols are designed for a 384-well plate format, but can be scaled as needed.[15] It is essential to run controls on every plate for proper data normalization.

Plate Layout and Controls

| Well Type | Description | Purpose |

| 100% Activity | Kinase reaction + DMSO (vehicle) | Represents uninhibited kinase activity (negative control). |

| 0% Activity | No Kinase + DMSO | Represents background signal (positive control for inhibition). |

| Test Compound | Kinase reaction + Compound | Measures the effect of this compound. |

Protocol: Primary Screen (Single Concentration)

-

Compound Plating: Add 50 nL of 2 mM this compound in DMSO to the "Test Compound" wells. Add 50 nL of 100% DMSO to control wells. This results in a final test concentration of 10 µM in a 5 µL reaction volume.

-

Enzyme/Substrate Addition: Prepare a 2X Kinase/Substrate solution in the appropriate kinase reaction buffer. Add 2.5 µL of this solution to all wells except the "0% Activity" controls (add 2.5 µL of buffer instead).

-

Initiate Reaction: Prepare a 2X ATP solution. Add 2.5 µL to all wells to start the kinase reaction. The total volume is now 5 µL.

-

Incubation: Gently mix the plate and incubate at room temperature (or optimal kinase temperature) for 60 minutes.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate at room temperature for 40 minutes.[14]

-

Generate Signal: Add 10 µL of Kinase Detection Reagent to all wells. Incubate at room temperature for 30-60 minutes.[15]

-

Read Luminescence: Measure the signal using a plate-reading luminometer.

Protocol: Dose-Response and IC₅₀ Determination

This protocol is used if significant inhibition (>50%) is observed in the primary screen.

-

Compound Plating: Prepare a serial dilution of this compound in 100% DMSO (e.g., from 2 mM down to ~0.1 µM). Use a nanoliter-volume dispenser to plate 50 nL of each concentration across a row of the 384-well plate. This will create a 10-point dose-response curve (e.g., from 10 µM to 0.5 nM final concentration).

-

Follow Assay Steps: Proceed with steps 2-7 exactly as described in the Primary Screen protocol (Section 4.2).

Data Analysis and Interpretation

Calculating Percent Inhibition

For each concentration, calculate the percent inhibition using the following formula:

% Inhibition = 100 * (1 - (RLUcompound - RLU0%_Activity) / (RLU100%_Activity - RLU0%_Activity))

Where RLU is the Relative Light Units from the luminometer.

Determining the IC₅₀ Value

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.[17][18]

-

Plot Data: Plot the Percent Inhibition versus the log of the inhibitor concentration.

-

Non-linear Regression: Use a data analysis software (e.g., GraphPad Prism, Origin) to fit the data to a four-parameter logistic equation (sigmoidal dose-response curve).[19]

-

Extract IC₅₀: The software will calculate the IC₅₀ value from the curve fit. A lower IC₅₀ value indicates a more potent inhibitor.[20][21]

Example IC₅₀ Data Table:

| Compound Conc. (µM) | Log [Compound] | % Inhibition |

| 10.0 | -5.00 | 95.2 |

| 3.33 | -5.48 | 88.1 |

| 1.11 | -5.95 | 75.3 |

| 0.37 | -6.43 | 52.1 |

| 0.12 | -6.91 | 24.8 |

| 0.04 | -7.38 | 9.5 |

| 0.01 | -7.86 | 3.1 |

| ... | ... | ... |

| Calculated IC₅₀ | ~0.35 µM |

Trustworthiness and Next Steps

The protocols described are designed to be self-validating through the use of appropriate controls. A high-quality assay should yield a robust Z'-factor (>0.5), indicating good separation between the 100% and 0% activity controls.[2]

If this compound demonstrates potent, dose-dependent inhibition, the following steps are recommended:

-

Selectivity Profiling: Screen the compound against a panel of other kinases to determine its selectivity.[3][22] High selectivity is a desirable trait for a therapeutic candidate.[23]

-

Mechanism of Action Studies: Conduct experiments to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

-

Cell-Based Assays: Progress the compound into cellular assays to confirm its activity in a more complex biological environment.[4]

Conclusion

This application note provides a foundational guide for the initial biochemical characterization of this compound as a potential kinase inhibitor. By following this structured approach, from fundamental solubility testing to detailed dose-response analysis using the robust ADP-Glo™ platform, researchers can generate reliable and actionable data. This framework will enable a confident assessment of the compound's inhibitory potential and guide future efforts in the drug discovery pipeline.

References

-

Patrick, D. R., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. Retrieved from [Link]

-

edX. (n.d.). IC50 Determination. Retrieved from [Link]

-

Li, Y., et al. (2025). Discovery and Characterization of Novel Receptor-Interacting Protein Kinase 1 Inhibitors Using Deep Learning and Virtual Screening. ACS Chemical Neuroscience. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

Varma, M. V., et al. (2012). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. Retrieved from [Link]

-

Axten, J. M., et al. (2013). Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. Cancer Discovery. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

American Association for Cancer Research. (2008). Identification and characterization of novel tyrosine kinase inhibitors targeting vascular endothelial growth factor receptor 2. Cancer Research. Retrieved from [Link]

-

Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]

-

Unchained Labs. (n.d.). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

Lee, H. Y., et al. (2013). Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. Molecular Pharmacology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Assay Guidance Manual [Internet]. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In Vitro Biochemical Assays - Assay Guidance Manual. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. Retrieved from [Link]

-

Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal. Retrieved from [Link]

-

National Center for Advancing Translational Sciences. (n.d.). Assay Guidance Manual. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

-

SciELO. (n.d.). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide. PubChem. Retrieved from [Link]

-

MDPI. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Retrieved from [Link]

Sources

- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 2. ADP-Glo™ Kinase Assay [promega.sg]

- 3. reactionbiology.com [reactionbiology.com]

- 4. Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides [mdpi.com]

- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 9. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 10. waters.com [waters.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. courses.edx.org [courses.edx.org]

- 18. IC50 - Wikipedia [en.wikipedia.org]

- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 20. merckmillipore.com [merckmillipore.com]

- 21. m.youtube.com [m.youtube.com]

- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

How to prepare stock solutions of "4-bromo-N-(2-methoxyphenyl)benzamide" for in vitro experiments

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of 4-bromo-N-(2-methoxyphenyl)benzamide for in vitro experimental use. The protocols herein are designed to ensure the integrity and stability of the compound, thereby promoting reliable and consistent downstream assay results. Methodologies for the preparation of high-concentration primary stock solutions and subsequent serial dilutions to working concentrations are detailed. The causality behind critical experimental choices, such as solvent selection and storage conditions, is explained to provide a foundational understanding for adapting these protocols to specific experimental needs.

Introduction: The Criticality of Proper Stock Solution Preparation

The accuracy and reproducibility of in vitro assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. For novel small molecules like this compound, establishing a robust protocol for solubilization and dilution is the first step toward generating meaningful biological data. Improper handling can lead to issues such as precipitation, degradation, or inaccurate concentration, all of which can compromise experimental outcomes.

This guide addresses these challenges by providing a detailed framework for the preparation of this compound solutions. The chemical structure of this compound, a substituted benzamide, suggests moderate to low aqueous solubility, making the choice of an appropriate organic solvent for the primary stock solution a critical decision point. This document will focus on the use of Dimethyl Sulfoxide (DMSO) as the primary solvent, a common and effective choice for a wide range of small molecules in biological research.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is essential for its effective use in experiments.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 106840-94-2 | [1] |

| Molecular Formula | C₁₄H₁₂BrNO₂ | - |

| Molecular Weight | 306.16 g/mol | - |

| Predicted Solubility | Based on the structure of related benzamides, high solubility is anticipated in polar aprotic solvents like DMSO.[2][3] Limited solubility is expected in aqueous solutions. | - |

Note: Experimentally determined quantitative solubility data for this compound in various solvents is not widely available. The protocols provided are based on the predicted solubility and general best practices for similar compounds. Researchers are encouraged to perform their own solubility tests to determine the optimal concentration for their specific needs.

Core Directive: Ensuring Solution Integrity and Experimental Success

The primary objective of this protocol is to produce a stable, high-concentration stock solution of this compound that can be accurately diluted to a range of working concentrations suitable for in vitro assays. The choice of DMSO as the primary solvent is based on its broad utility and high solvating power for many organic compounds.[4] However, it is crucial to be mindful of the potential effects of DMSO on cell-based assays and to maintain a consistent, low final concentration of the solvent in all experimental and control wells.[5]

Experimental Protocols

Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the steps to prepare a 10 mM primary stock solution of this compound in 100% DMSO. This concentration is a common starting point for many in vitro studies and can be adjusted based on specific experimental requirements and empirical solubility testing.

Materials:

-

This compound (solid powder)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials with screw caps

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculation:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 306.16 g/mol * 1000 mg/g = 3.0616 mg

-

-

-

Weighing:

-

Accurately weigh approximately 3.06 mg of this compound and transfer it to a sterile microcentrifuge tube or vial. Record the exact weight.

-

-

Dissolution:

-

Add the appropriate volume of 100% DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 3.06 mg, add 1.0 mL of DMSO.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[4]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-to-medium-term storage (up to 3 months) or at -80°C for long-term storage.

-

Preparation of Working Solutions by Serial Dilution

This protocol describes the preparation of working solutions from the 10 mM primary stock for use in a typical cell-based assay. It is critical to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.

Materials:

-

10 mM primary stock solution of this compound in DMSO

-

Sterile cell culture medium or assay buffer

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Thawing:

-

Thaw a single aliquot of the 10 mM primary stock solution at room temperature.

-

-

Intermediate Dilution (Optional but Recommended):

-

For creating a range of low micromolar concentrations, it is often more accurate to first prepare an intermediate stock solution. For example, to make a 1 mM intermediate stock, dilute the 10 mM primary stock 1:10 in cell culture medium or assay buffer (e.g., 10 µL of 10 mM stock + 90 µL of medium).

-

-

Serial Dilution for a Dose-Response Curve:

-

The following is an example of a 1:2 serial dilution to generate a range of working concentrations. Adjust the dilution factor and starting concentration as needed for your experiment.

-

Label a series of sterile microcentrifuge tubes.

-

Add the appropriate volume of cell culture medium or assay buffer to each tube.

-

Perform the serial dilutions as illustrated in the diagram below.

-

Workflow for Stock Solution Preparation

Caption: Workflow for preparing primary and working solutions.

Serial Dilution Scheme

Caption: Example of a 1:2 serial dilution scheme.

-

Final Concentration in Assay:

-

When adding the working solutions to your assay wells, ensure that the final concentration of DMSO is low and consistent across all wells. A final DMSO concentration of ≤ 0.1% is generally well-tolerated by most cell lines, although this should be empirically determined for your specific cells. For example, if you add 10 µL of a working solution to a final assay volume of 1 mL, the DMSO from the primary stock will be diluted 1:100, resulting in a 1% DMSO concentration. To achieve a 0.1% final DMSO concentration, the working solution should be prepared in a way that allows for a 1:1000 dilution into the final assay volume.

-

Trustworthiness and Self-Validation

To ensure the reliability of your experimental results, the following self-validating steps should be incorporated into your workflow:

-

Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as the compound-treated groups to account for any solvent-induced effects.[5]

-

Solubility Check: Before proceeding with a large-scale experiment, perform a small-scale solubility test. Prepare your highest desired working concentration in the final assay medium and visually inspect for any precipitation over the time course of your experiment.

-

Fresh Dilutions: Prepare fresh working solutions from the frozen primary stock for each experiment to avoid potential degradation of the compound in aqueous media.

Conclusion

The protocols outlined in this application note provide a robust framework for the preparation of this compound stock solutions for in vitro experiments. By adhering to these guidelines and incorporating the principles of self-validation, researchers can enhance the accuracy, reproducibility, and reliability of their findings. The emphasis on understanding the rationale behind each step empowers scientists to make informed decisions and adapt these protocols to the specific demands of their research.

References

-

PubChem. 4-bromo-N-(4-methoxy-2-methylphenyl)benzamide. [Link]

-

PubChem. 4-Bromo-N-methoxy-N-methylbenzamide. [Link]

-

ResearchGate. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

-

ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]

-

PubChemLite. 4-bromo-n-[(e)-(2,3-dimethoxyphenyl)methyleneamino]-2-hydroxy-benzamide (C16H15BrN2O4). [Link]

-

PMC. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. [Link]

-

CP Lab Safety. 4-bromo-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide, 95% Purity, C14H14BrNO3S, 50 mg. [Link]

- Google Patents. CN112313727A - Method for preparing buffer solutions for in vitro drug solubility testing ....

-

PMC. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide. [Link]

-

CORA. Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. [Link]

-

European Medicines Agency (EMA). Formulation of poorly soluble compounds. [Link]

-

PubChemLite. 4-bromo-n-(2-methoxyphenyl)benzenesulfonamide (C13H12BrNO3S). [Link]

-

Spiral. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. [Link]

-

International Journal of Chemical Studies. Solute-solvent interactions of N-Arylhydroxamic acids in DMSO at various temperatures. [Link]

-

SWGDrug. 4-BROMO-2,5-DIMETHOXYPHENETHYLAMINE. [Link]

-

ResearchGate. Peptide solvent for cell-based Assay?. [Link]

Sources

- 1. 2-Bromo-N-(4-ethoxyphenyl)benzamide|BLD Pharm [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

"4-bromo-N-(2-methoxyphenyl)benzamide" solubility in common laboratory solvents

Technical Guide: Solubility & Handling of 4-Bromo-N-(2-methoxyphenyl)benzamide

Executive Summary & Chemical Profile

This compound is a lipophilic amide often utilized as a structural scaffold in medicinal chemistry or as a screening compound in biological assays.[1] Its physicochemical properties are dominated by the central amide linkage, the lipophilic 4-bromophenyl ring, and the 2-methoxyphenyl group.[1]

Key Physicochemical Characteristics:

-

Molecular Weight: 306.15 g/mol [1]

-

Nature: Lipophilic solid (likely crystalline).[1]

-

LogP (Predicted): ~3.5–4.0 (Indicates poor water solubility).[1]

-

Hydrogen Bonding: 1 Donor (Amide NH), 2 Acceptors (Amide C=O, Methoxy O).[1]

Core Challenge: The primary technical hurdle with this compound is its extremely low aqueous solubility .[1] Improper handling often leads to "crashing out" (precipitation) upon dilution into biological media, resulting in erratic assay data or false negatives.[1]

Solubility Profile & Solvent Selection

The following table categorizes solvents based on their ability to dissolve this compound at Room Temperature (RT, 25°C).

| Solvent Class | Recommended Solvents | Solubility Rating | Application |

| Polar Aprotic | DMSO , DMF , DMAc | High (>50 mM) | Primary Stock Solutions (Storage).[1] Ideal for biological assays.[1] |

| Polar Organic | Acetone, THF, Dichloromethane (DCM) | Moderate to High | Synthesis workup, transfer solvent.[1] |

| Esters | Ethyl Acetate | Moderate | Extraction, purification (often requires heat).[1] |

| Alcohols | Ethanol, Methanol | Low (RT) / High (Hot) | Recrystallization .[1] Poor for high-conc.[1] stocks at RT.[1][2] |

| Aqueous | Water, PBS, Saline, Cell Media | Insoluble (<10 µM) | Assay Medium .[1] Requires co-solvent (e.g., DMSO) or surfactant.[1] |

| Non-Polar | Hexane, Heptane | Insoluble | Anti-solvent for precipitation/crystallization.[1] |

Troubleshooting & FAQs

Q1: My compound precipitates immediately when I add the DMSO stock to my cell culture media. How do I prevent this?

Diagnosis: This is a classic "solvent shock" phenomenon.[1] The hydrophobic compound crashes out when the solvent environment shifts rapidly from 100% DMSO to >99% water.[1] Solution:

-

Reduce Stock Concentration: If using a 100 mM stock, dilute it to 10 mM or 1 mM in DMSO first.[1]

-

Stepwise Dilution: Do not add 1 µL of stock directly to 1 mL of media. Instead, perform an intermediate dilution in media (e.g., 1:10) with vigorous vortexing, then dilute that into the final volume.

-

Warm the Media: Pre-warm the culture media to 37°C before addition.

-

Limit Final DMSO: Ensure the final DMSO concentration is ≤ 0.5% (v/v).

Q2: I need to purify the compound. Which solvent system is best for recrystallization?

Recommendation:

-

Option A (Standard): Ethanol .[1] Dissolve the solid in boiling ethanol. If it doesn't dissolve completely, add small amounts of hot ethanol until clear.[1] Allow to cool slowly to RT, then to 4°C.

-

Option B (Two-Solvent System): Ethyl Acetate / Hexane .[1] Dissolve in minimal hot ethyl acetate. Add hot hexane dropwise until persistent cloudiness appears. Re-heat to clear, then cool slowly.

Q3: Can I store the stock solution in the refrigerator (4°C)?

Warning: Storing DMSO stocks at 4°C often causes the DMSO itself to freeze (MP ~19°C) or the compound to crystallize out of solution.[1] Protocol: Store aliquots at -20°C or -80°C . Before use, thaw completely at RT and vortex/sonicate to ensure any micro-precipitates are re-dissolved.[1]

Q4: Is the amide bond stable in solution?

Insight: Benzamides are generally chemically stable at neutral pH.[1] However, avoid prolonged storage in strong acids or bases, which can hydrolyze the amide bond (cleaving it into 4-bromobenzoic acid and 2-methoxyaniline).[1] DMSO stocks are stable for months at -20°C if kept dry (hygroscopic DMSO can absorb water and promote precipitation).[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (1 mL)

-

Objective: Create a stable master stock for biological screening.

-

Materials: this compound solid, Anhydrous DMSO (Grade: Cell Culture Tested), 1.5 mL Amber Microcentrifuge Tube.

Steps:

-

Weighing: Accurately weigh 3.06 mg of the compound.

-

Calculation:

.[1]

-

-

Solvent Addition: Add 1.0 mL of Anhydrous DMSO to the tube.

-

Dissolution: Vortex vigorously for 30–60 seconds.

-

Check: Hold the tube up to a light source.[1] The solution must be perfectly clear. If particles remain, sonicate in a water bath for 5 minutes at RT.

-

-

Storage: Aliquot into smaller volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Visual Solubility Limit Test

-

Objective: Determine the maximum solubility in a specific solvent (e.g., Ethanol) without expensive equipment.

Steps:

-

Place 5 mg of solid into a glass vial.

-

Add 100 µL of solvent. Vortex.

-

Observation: If clear, solubility > 50 mg/mL.[1]

-

-

If solid remains, add solvent in 100 µL increments , vortexing and sonicating between additions.

-

Record the total volume (

) required to dissolve the solid completely.[1] -

Calculate: Solubility

.

Visual Workflows

Diagram 1: Solvent Selection Decision Tree

Caption: Logical decision pathway for selecting the appropriate solvent based on the experimental application.

Diagram 2: Serial Dilution Workflow (Preventing Precipitation)

Caption: Step-by-step dilution protocol to minimize "crashing out" when transferring hydrophobic compounds into aqueous media.

References

-

Moreno-Fuquen, R., et al. (2014).[1][3] 4-Bromo-N-(2-nitrophenyl)benzamide.[1][3] Acta Crystallographica Section E. (Demonstrates solubility/crystallization protocols for analogous benzamides). Retrieved from [Link]

-

Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Authoritative source on solubility rules for lipophilic amides).

-

PubChem. (n.d.).[1] Compound Summary: Benzamide Derivatives. (General structural properties). Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of Benzamide Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of benzamide inhibitors. Our goal is to equip you with the knowledge and practical techniques to ensure the reliability and reproducibility of your experiments.

Introduction to the Challenge

Benzamide and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] However, their often-planar aromatic structure and potential for strong crystal lattice interactions can lead to poor solubility in aqueous buffers, a critical hurdle in experimental assays and formulation development.[2][3] This limited solubility can result in underestimated potency, inaccurate structure-activity relationships (SAR), and precipitation during experiments, ultimately compromising your research. This guide will walk you through the causes of poor solubility and provide a systematic approach to overcoming this challenge.

Troubleshooting Guide: Compound Precipitation and Low Solubility

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: My benzamide inhibitor precipitates out of solution when I dilute my DMSO stock into an aqueous buffer.

Probable Cause: This is a classic sign of a compound "crashing out" of solution due to a sudden and significant decrease in solvent polarity. DMSO is an excellent solubilizing agent for many organic molecules, but its miscibility with water doesn't guarantee the solubility of the compound in the final aqueous environment.[4]

Step-by-Step Solutions:

-